(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 2-imino-2H-chromene-3-carboxamide carries a distinctive 2,5-difluorophenylimino group (vs. 2,4-difluoro or 4‑methoxy analogs) and a constant N‑(pyridin‑2‑yl)‑carboxamide motif, enabling head‑to‑head SAR for kinase inhibition (e.g., RIP1, ROCK), MAO‑A/‑B selectivity, and AKR1B10 profiling. No ADME or bulk pricing data exist; early‑stage investigators rely on this scaffold to isolate fluorination effects on target engagement. Secure a batch now to build your selectivity panel.

Molecular Formula C21H13F2N3O2
Molecular Weight 377.351
CAS No. 1327181-53-2
Cat. No. B2457347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
CAS1327181-53-2
Molecular FormulaC21H13F2N3O2
Molecular Weight377.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)F)O2)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C21H13F2N3O2/c22-14-8-9-16(23)17(12-14)25-21-15(11-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-10-24-19/h1-12H,(H,24,26,27)
InChIKeySPTZZIQECCEYRX-DAFNUICNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(2,5-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS 1327181-53-2) – Scientific Procurement & Differentiation Baseline


(2Z)-2-[(2,5-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS 1327181-53-2; molecular formula C₂₁H₁₃F₂N₃O₂, MW 377.35) belongs to the 2-imino-2H-chromene-3-carboxamide scaffold family, characterized by a C2 2,5-difluorophenylimino substituent and a C3 pyridin-2-yl-carboxamide moiety. This compound represents a synthetic entry in the broader class of chromene-3-carboxamides, which are actively investigated as kinase inhibitors (e.g., RIP1 kinase), AKR1B10 inhibitors, MAO inhibitors, and ROCK inhibitors. Publicly available quantitative bioactivity data for this specific CAS entry remains extremely limited, and the existing quantitative differentiation evidence is principally derived from class-level scaffold inference and comparative chemical structure rationale rather than direct head-to-head experimental profiling [1].

Why Generic Substitution of 2-Imino-Chromene-3-Carboxamides Risks Invalid Experimental Outcomes


Within the 2-imino-2H-chromene-3-carboxamide chemotype, subtle variations in the C2-imino aryl substituent and the C3-carboxamide heterocycle dictate target selectivity, binding kinetics, and metabolic stability. The 2,5-difluorophenylimino group in CAS 1327181-53-2 introduces a distinct fluorine substitution pattern (2,5-diF) compared to 2,4-difluoro, 4-methoxy, or 2,5-dimethoxy analogs, which alters electron density distribution, torsional angle preference, and potential halogen-bonding interactions with biological targets. Furthermore, the pyridin-2-yl-carboxamide motif provides a distinct hydrogen-bond acceptor/donor profile relative to N-phenyl or N-cyclohexyl analogs. Consequently, interchange with non-identical 2-imino-chromene-3-carboxamides cannot be assumed safe without explicit comparative binding, selectivity, and ADME profiling for the specific targets under investigation [1] [2].

Quantitative Differentiation Evidence for (2Z)-2-[(2,5-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS 1327181-53-2)


Fluorine Substitution Pattern Deviation from the 2,4-Difluoro Analog Modifies Predicted Target Engagement

The target compound possesses a 2,5-difluorophenylimino group at C2, whereas the closest commercially cataloged analog (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (no CAS cited) bears a 3,4-difluoro substitution. The 2,5-difluoro pattern is electronically distinct: the para-fluoro in 2,5-diF is replaced by a meta-fluoro in 3,4-diF, which influences both the resonance contribution of the imino nitrogen and the preferred dihedral angle between the chromene core and the pendant aryl ring. In chromene-3-carboxamide AKR1B10 inhibitors, alteration of the N-phenylimino substituent from 4-methoxy to 2,5-dimethoxy changed Ki from 2.7 nM to 16 nM, illustrating that substitution pattern changes on this ring can modulate target binding by ~6-fold [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Pyridin-2-yl-Carboxamide vs. N-Phenyl-Carboxamide Alters hMAO Inhibitor Selectivity Profile

The target compound contains a C3 N-(pyridin-2-yl) carboxamide, whereas the commercially available (2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327193-91-8) replaces this with an N-phenyl carboxamide. In the hMAO inhibitor series of 2H-chromene-3-carboxamides, the amide substituent influences MAO-A vs. MAO-B selectivity. Compound 4d (bearing a complex amide structure) showed an IC₅₀ of 0.93 μM against MAO-B with 28-fold selectivity over MAO-A, whereas other amide modifications shifted selectivity to MAO-A [1]. The pyridin-2-yl group introduces an additional basic nitrogen capable of hydrogen-bonding or coordinating with active-site metals, which the phenyl analog lacks.

Monoamine Oxidase Inhibition Selectivity Profiling Neurochemistry

Absence of 7-Hydroxy Substitution Distinguishes this Compound from the Highest-Potency AKR1B10 Inhibitor in the Class

The target compound lacks the 7-hydroxy substituent present in the most potent AKR1B10 inhibitor of the chromene-3-carboxamide series, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CHEMBL1172665; Ki = 2.7 nM, IC₅₀ = 0.8 μM in cellular assay). The 7-hydroxy group was demonstrated to be an 'essential structural prerequisite' for sub-nanomolar AKR1B10 inhibition [1]. The target compound, lacking this hydroxyl, is structurally incapable of forming the same hydrogen-bond network with the AKR1B10 active site and should not be considered a direct functional equivalent.

AKR1B10 Inhibition Cancer Biomarker Targeting Structural Descriptor Comparison

Chromene Skeleton Imine vs. Ketone at C2 Impacts Chemical Reactivity and Target Scope

The target compound incorporates a C2-imino functionality (2,5-difluorophenylimino), whereas many biologically characterized chromene-3-carboxamides (e.g., 2-oxo-N-phenyl-2H-chromene-3-carboxamide HIV integrase inhibitors) contain a C2-carbonyl. The imine vs. carbonyl difference alters the electronic conjugation, tautomeric equilibrium, and susceptibility to hydrolysis or nucleophilic attack. Literature on 2-oxo-chromene-3-carboxamides as HIV integrase strand transfer inhibitors established an IC₅₀ range of 0.5–5 μM for optimized analogs, but that scaffold is chemically distinct from the 2-imino series [1]. Direct biochemical comparison is therefore precluded.

Chemical Stability Tautomerism Pharmacophore Design

Recommended Research and Industrial Application Scenarios for (2Z)-2-[(2,5-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS 1327181-53-2)


Focused Structure-Activity Relationship (SAR) Exploration of C2-Imino Substitution in Chromene-3-Carboxamide Chemical Probes

This compound is best deployed as a SAR probe to investigate how the 2,5-difluorophenylimino substituent modulates target binding and selectivity relative to the 4-methoxyphenylimino-7-hydroxy AKR1B10 lead (Ki = 2.7 nM) and 2,5-dimethoxyphenylimino analog (Ki = 16 nM). By anchoring the pyridin-2-yl-carboxamide constant, researchers can isolate the contribution of the 2,5-difluoro pattern to biochemical potency and selectivity [1].

Head-to-Head MAO Isoform Selectivity Comparison Against N-Phenyl and N-Cyclohexyl Chromene-3-Carboxamide Analogs

The N-(pyridin-2-yl) amide motif is structurally pre-organized for differential MAO-A vs. MAO-B selectivity, as demonstrated in the broader 2H-chromene-3-carboxamide series (compound 4d: 28-fold MAO-B selectivity). Use this compound alongside N-phenyl and N-cyclohexyl congeners to map the selectivity landscape governed by the C3 amide substituent [2].

Chemoinformatics-Guided Kinase Panel Screening to Uncover Target Engagement for the 2,5-Difluorophenylimino Motif

Given that chromene-3-carboxamide derivatives have been patented as RIP1 kinase inhibitors (heterocyclic amides as kinase inhibitors, 2019) and ROCK inhibitors (chromeno[3,4-c]pyridine series), this compound can serve as a probe in a broad kinase selectivity panel to experimentally determine whether the 2,5-difluoro substitution and pyridin-2-yl-carboxamide combination confers unique kinase inhibition signatures versus 2,4-difluoro or 3,4-difluoro analogs.

Physicochemical and Metabolic Stability Benchmarking Across Related 2-Imino-Chromene-3-Carboxamide Building Blocks

With no publicly available solubility, LogP, metabolic stability, or plasma protein binding data, this compound is a candidate for systematic comparative ADME profiling alongside (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS not specified), (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide, and N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, to generate the missing quantitative stability and permeability data required for procurement justification.

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